2(1H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl-
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Overview
Description
2(1H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- is an organic compound belonging to the naphthalenone family. These compounds are characterized by a naphthalene ring system with various substituents. The specific structure of 2(1H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- includes two methyl groups at positions 5 and 8 and a dihydro modification at positions 3 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- can be achieved through several synthetic routes. One common method involves the hydrogenation of 5,8-dimethyl-2-naphthol in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions with hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of 2(1H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Further reduction can lead to fully saturated naphthalenone derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Naphthoquinones
Reduction: Fully saturated naphthalenone derivatives
Substitution: Halogenated, nitrated, or sulfonated naphthalenone derivatives
Scientific Research Applications
2(1H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting intracellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Naphthalenone, 3,4-dihydro-: Lacks the methyl groups at positions 5 and 8.
5,8-Dimethyl-2-naphthol: The precursor compound with hydroxyl groups instead of the ketone.
Naphthoquinones: Oxidized derivatives with quinone structures.
Uniqueness
2(1H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- is unique due to its specific substitution pattern and dihydro modification, which confer distinct chemical and biological properties compared to other naphthalenone derivatives.
Properties
IUPAC Name |
5,8-dimethyl-3,4-dihydro-1H-naphthalen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-8-3-4-9(2)12-7-10(13)5-6-11(8)12/h3-4H,5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWLDCUIKHNULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)CC2=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453380 |
Source
|
Record name | 2(1H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80270-88-8 |
Source
|
Record name | 2(1H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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